

# VMD-928 in TrkA Overexpressing Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VMD-928   |           |
| Cat. No.:            | B15617439 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

VMD-928 is an investigational, orally bioavailable small molecule that represents a novel approach to treating cancers characterized by the overexpression of Tropomyosin receptor kinase A (TrkA).[1][2] Developed by VM Oncology, VMD-928 is a selective, allosteric, and irreversible inhibitor of TrkA.[1] This unique mechanism of action suggests the potential to overcome resistance mechanisms associated with traditional ATP-competitive kinase inhibitors. [1] VMD-928 is currently being evaluated in a Phase 1 clinical trial (NCT03556228) for the treatment of advanced solid tumors and lymphomas.[3] This document provides a comprehensive technical guide on VMD-928, summarizing its mechanism of action, preclinical data, and clinical development status, with a focus on its application in TrkA overexpressing tumors.

#### Introduction to TrkA and Its Role in Cancer

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for nerve growth factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, activating downstream signaling cascades crucial for neuronal survival and differentiation. However, aberrant TrkA signaling, either through gene fusions (NTRK1 fusions) or protein overexpression, is an established oncogenic driver in a variety of adult and pediatric cancers.[4] Dysregulated TrkA activity promotes tumor cell proliferation, survival, and metastasis through the activation of key signaling pathways, including the RAS-MAPK and



PI3K-AKT pathways.[4] Consequently, TrkA has emerged as a compelling therapeutic target in oncology.

# VMD-928: A Novel Allosteric and Irreversible TrkA Inhibitor

VMD-928 is distinguished by its dual mechanism of action as both an allosteric and an irreversible inhibitor of TrkA.[1] Unlike traditional kinase inhibitors that compete with ATP at the enzyme's active site, VMD-928 binds to an allosteric site on the TrkA protein.[1] This non-competitive inhibition is significant as it may retain activity against tumors that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding pocket (e.g., G667C).[1] Furthermore, the irreversible nature of VMD-928's binding is believed to provide a durable and potent inhibition of TrkA signaling.[1]

Preclinical studies have indicated that **VMD-928** acts as a "molecular glue," inducing the dimerization of two TrkA proteins, which leads to the inhibition of TrkA function and its downstream effectors, such as activated ERK.[4]

#### **Preclinical Data**

While specific quantitative preclinical data for **VMD-928** is not extensively available in the public domain, the following tables summarize the key characteristics and findings based on available information.

### **In Vitro Activity**



| Parameter           | Description                                  | Finding                                                                                                                                      | Citation |
|---------------------|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Target              | Primary molecular target of VMD-928.         | Tropomyosin receptor kinase A (TrkA)                                                                                                         |          |
| Mechanism of Action | How VMD-928 interacts with its target.       | Allosteric (non-ATP competitive) and irreversible inhibitor.                                                                                 | [1]      |
| Selectivity         | Activity against other kinases.              | In vitro, VMD-928 has demonstrated little to no activity against TrkB, TrkC, and a panel of 348 other kinases.                               | [1]      |
| Resistance Profile  | Activity against known resistance mutations. | In vitro, VMD-928 is reported to be active against the G667C TrkA mutation, a known resistance mechanism to some ATP-competitive inhibitors. | [1]      |

## In Vivo and Pharmacological Data

Publicly available, detailed in vivo efficacy and pharmacokinetic data for **VMD-928** are limited. General statements from clinical trial investigators indicate that **VMD-928** has been tested in animal models and has shown a reduction in the growth rate of some tumors.[5]



| Parameter        | Description                                         | Finding                                                          | Citation |
|------------------|-----------------------------------------------------|------------------------------------------------------------------|----------|
| In Vivo Efficacy | Effect on tumor growth in animal models.            | Decreased the growth rate of some tumor types in animal studies. | [5]      |
| Bioavailability  | The proportion of the drug that enters circulation. | Orally bioavailable.                                             | [2]      |

## **Clinical Development**

**VMD-928** is currently under investigation in a Phase 1, multicenter, open-label, dose-escalation, and cohort expansion study (NCT03556228).[3]

### Clinical Trial NCT03556228 Overview



| Parameter            | Description                                    | Details                                                                                                                                                                                              | Citation |
|----------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Title                | Official title of the clinical study.          | An Open-Label, Multiple-Dose, Dose- Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of VMD-928 in Subjects With Solid Tumors or Lymphoma.                         | [3]      |
| Phase                | The stage of the clinical trial.               | Phase 1                                                                                                                                                                                              | [6]      |
| Patient Population   | The characteristics of the study participants. | Adult subjects with advanced solid tumors or lymphoma that have progressed on or are non-responsive to available therapies. Patients are selected based on TrkA overexpression or NTRK1 gene fusion. | [6]      |
| Primary Objectives   | The main goals of the study.                   | To assess the safety and tolerability of VMD-928 and to determine the recommended Phase 2 dose (RP2D).                                                                                               | [4]      |
| Secondary Objectives | Additional goals of the study.                 | To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of VMD-928 and                                                                                                                   | [4]      |



to assess its antitumor activity.

**Preliminary Clinical Findings** 

| Parameter                          | Description Description                      | Finding                                                                                                                      | Citation |
|------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------|
| Recommended Phase<br>2 Dose (RP2D) | The dose identified for further studies.     | 1200 mg per day<br>(administered as 600<br>mg twice daily).                                                                  | [4]      |
| Safety and Tolerability            | The side effect profile of the drug.         | VMD-928 was generally well- tolerated. The most common treatment- related adverse events were gastrointestinal side effects. | [4]      |
| Efficacy                           | Preliminary evidence of anti-tumor activity. | One patient with adenoid cystic carcinoma demonstrated prolonged stable disease.                                             | [4]      |

# Signaling Pathways and Experimental Workflows TrkA Signaling Pathway and VMD-928 Inhibition









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of VMD-928 in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 6. Selective TrkA Inhibitor VMD-928 to Treat TrkA Overexpression Driven Solid Tumors or Lymphoma | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [VMD-928 in TrkA Overexpressing Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617439#vmd-928-in-trka-overexpressing-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com